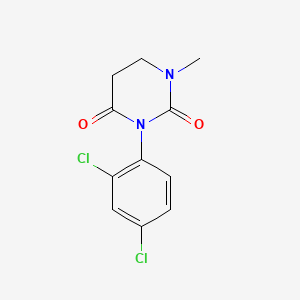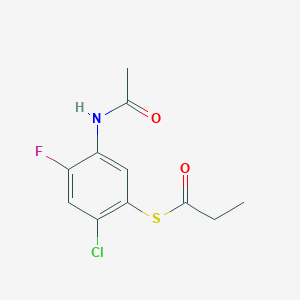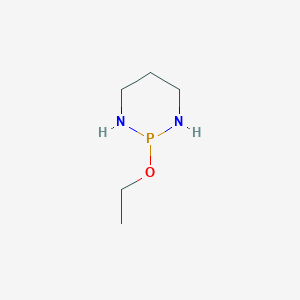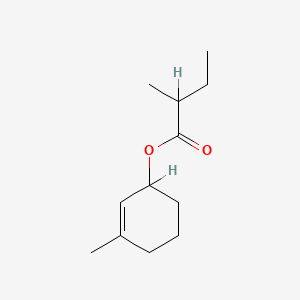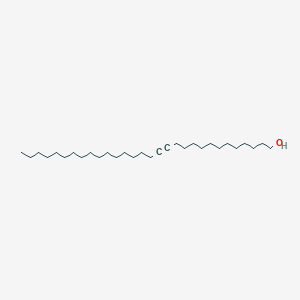
Pedroamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pedroamine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pedroamine can be synthesized through several methods, including the reaction of primary amines with aldehydes or ketones under acidic or basic conditions. One common method involves the reductive amination of a suitable aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Pedroamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas over palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated amines, acylated amines, sulfonamides.
Aplicaciones Científicas De Investigación
Pedroamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mecanismo De Acción
Pedroamine exerts its effects through various molecular targets and pathways. It can act as a neurotransmitter analog, interacting with specific receptors in the nervous system to modulate signal transmission. Additionally, this compound can inhibit certain enzymes, leading to altered metabolic pathways and physiological responses .
Comparación Con Compuestos Similares
Pedroamine is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:
Dopamine: A neurotransmitter with similar structural features but different biological functions.
Phenethylamine: A naturally occurring compound with stimulant properties.
Amphetamine: A synthetic compound with potent central nervous system stimulant effects .
This compound’s distinctiveness lies in its versatile reactivity and broad range of applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
110320-85-9 |
|---|---|
Fórmula molecular |
C35H38N2O6 |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
(1R)-1-[[4-hydroxy-3-[4-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C35H38N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-6-9-30(38)35(16-22)43-25-7-4-21(5-8-25)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h4-9,16-20,28-29,36,38-40H,10-15H2,1-3H3/t28-,29-/m1/s1 |
Clave InChI |
MLNXJBWXCQOCIN-FQLXRVMXSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)O)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
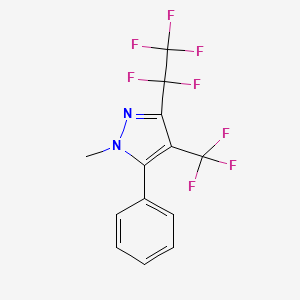
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)

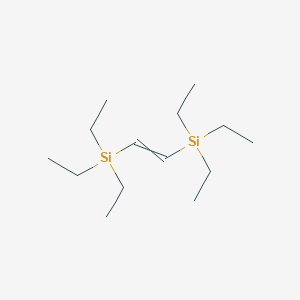

![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
